molecular formula C5H8N4O2 B3049713 5-Amino-1,2-dimethyl-4-nitroimidazole CAS No. 21677-57-6

5-Amino-1,2-dimethyl-4-nitroimidazole

Cat. No. B3049713
CAS RN: 21677-57-6
M. Wt: 156.14 g/mol
InChI Key: OZTQSPSXMMGTPY-UHFFFAOYSA-N
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Description

5-Amino-1,2-dimethyl-4-nitroimidazole is a derivative of Nitroimidazole . Nitroimidazoles are organic compounds consisting of an imidazole ring with at least one nitro group substituent. They are widely used as antibiotics .


Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The crystal structure of 5-amino-1-methyl-4-nitroimidazole has been studied . The asymmetric unit of the title molecular structure is shown in the figure .


Chemical Reactions Analysis

There has been a significant amount of recent works on the formation of both the N1–C5 and N3–C4 bonds in a single operation . Strelnikova et al. reported the synthesis of 5-sulphonamidoimidazoles from the reaction of two different heterocyclic starting materials in the presence of a rhodium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-methyl-4-nitroimidazole can be inferred from its crystal structure . The compound forms a monoclinic crystal system with a volume of 1156.60 Å3 .

Scientific Research Applications

Metabolism in Bacterial Strains

5-Amino-1,2-dimethyl-4-nitroimidazole, a derivative of dimetridazole, plays a crucial role in the metabolism of Bacteroides fragilis. It is metabolized differently based on the susceptibility of the strain to 5-nitroimidazole drugs. This process involves the reduction of the nitro group without significant ring cleavage or nitrate formation, highlighting its significance in understanding bacterial resistance mechanisms (Carlier et al., 1997).

Reactions with Amino Acids

5-Amino-1,2-dimethyl-4-nitroimidazole is involved in reactions with amino acids, leading to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids. This synthesis demonstrates the chemical versatility and potential for creating novel compounds (Kochergin et al., 1999).

Mutagenicity and Antitrichomonal Activities

Structural modifications of 5-nitroimidazoles, including 5-Amino-1,2-dimethyl-4-nitroimidazole, have been studied for their impact on mutagenicity and antitrichomonal activities. These alterations aim to understand and enhance the therapeutic potential while reducing undesirable mutagenic effects (Walsh et al., 1987).

Preparation and Addition Reactions

The catalytic reduction of 5-nitroimidazoles, including 5-Amino-1,2-dimethyl-4-nitroimidazole, results in the formation of stable, crystalline compounds. These compounds undergo various chemical reactions, highlighting their utility in synthetic chemistry (Al-Shaar et al., 1992).

Inhibitors of Nitric Oxide Synthase

Derivatives of 5-Amino-1,2-dimethyl-4-nitroimidazole have been used in designing inhibitors of nitric oxide synthase. This application demonstrates the compound's relevance in biochemical research and potential therapeutic applications (Ulhaq et al., 1998).

Synthesis of Organic Magnetic Materials

5-Amino-1,2-dimethyl-4-nitroimidazole is utilized in synthesizing organic magnetic materials. This includes the development of nitroxide radicals and their characterization, expanding the scope of its applications beyond traditional biochemical uses (Ferrer et al., 2001).

Synthesis of 4-Substituted-5-nitroimidazole Building Blocks

The compound is instrumental in the synthesis of 4-substituted-5-nitroimidazole building blocks, illustrating its role in creating structurally diverse and potentially bioactive molecules (Crozet et al., 1990).

Mechanism of Action

The mechanism of action of nitroimidazole derivatives is believed to involve reductive bioactivation and generation of reactive intermediates .

Future Directions

Imidazole and benzimidazole rings are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2,3-dimethyl-5-nitroimidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-7-5(9(10)11)4(6)8(3)2/h6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTQSPSXMMGTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176061
Record name 5-Amino-1,2-dimethyl-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2-dimethyl-4-nitroimidazole

CAS RN

21677-57-6
Record name 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine
Source CAS Common Chemistry
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Record name 5-Amino-1,2-dimethyl-4-nitroimidazole
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Record name NSC342711
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Record name 5-Amino-1,2-dimethyl-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176061
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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